molecular formula C18H24N2O3S B11037466 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol

Cat. No.: B11037466
M. Wt: 348.5 g/mol
InChI Key: YOYZGKIJBAHAFB-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-acylpyrazoles and features an intriguing structure. Its systematic name is N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the assembly of its constituent moieties. While specific details may vary, a typical approach includes the following steps:

    Thiophene Ring Formation: Starting from commercially available precursors, a tetrahydrothiophene ring is formed through cyclization reactions.

    Pyrazole Formation: The pyrazole ring is introduced via condensation reactions with appropriate reagents.

    Substitution and Alkylation: The methyl and benzyl groups are added using suitable alkylating agents.

    Oxidation: The final step involves oxidation to yield the desired compound.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and scalability is crucial.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: The benzyl group can be substituted under appropriate conditions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents::

    Oxidation: Oxidizing agents like mCPBA or DMSO can be employed.

    Substitution: Alkyl halides (e.g., bromides or iodides) for benzyl group substitution.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on reaction conditions and regioselectivity. Potential products include sulfoxides, sulfones, and alkylated derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for designing novel drugs targeting specific pathways.

    Biological Studies: Researchers explore its effects on cellular processes, ion channels, and receptors.

    Industry: It could be used in material science or as a building block for other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it with related pyrazoles, thiophenes, and benzyl-substituted molecules. Its unique structure sets it apart in drug discovery and chemical research.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methyl-4-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H24N2O3S/c1-12(2)15-6-4-14(5-7-15)10-17-13(3)19-20(18(17)21)16-8-9-24(22,23)11-16/h4-7,12,16,19H,8-11H2,1-3H3

InChI Key

YOYZGKIJBAHAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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